5-bromo-2-methoxy-3-methyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
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Overview
Description
5-bromo-2-methoxy-3-methyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a complex organic compound that features a bromine atom, methoxy group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methoxy-3-methyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Nitration and Reduction:
Coupling Reactions: The final step often involves coupling reactions such as Suzuki-Miyaura coupling, which uses palladium catalysts to form carbon-carbon bonds
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-2-methoxy-3-methyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its derivatives are studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxy-3-methyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Similar Compounds
3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Used in the synthesis of cholinergic drugs.
Indole Derivatives: Known for their broad-spectrum biological activities.
Uniqueness
5-bromo-2-methoxy-3-methyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is unique due to its specific structural features, such as the oxazolo[4,5-b]pyridine moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H18BrN3O3 |
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Molecular Weight |
452.3 g/mol |
IUPAC Name |
5-bromo-2-methoxy-3-methyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H18BrN3O3/c1-12-10-14(23)11-16(19(12)28-3)21(27)25-17-7-4-6-15(13(17)2)22-26-20-18(29-22)8-5-9-24-20/h4-11H,1-3H3,(H,25,27) |
InChI Key |
MIHZGYDHCMNHBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(=O)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=CC=N4)Br |
Origin of Product |
United States |
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